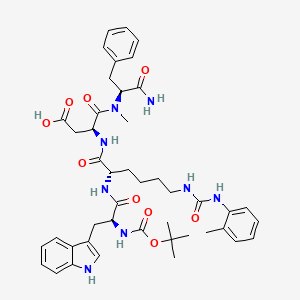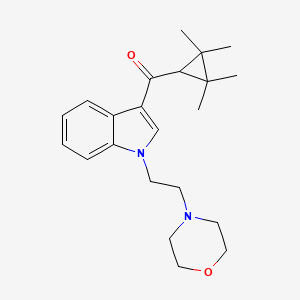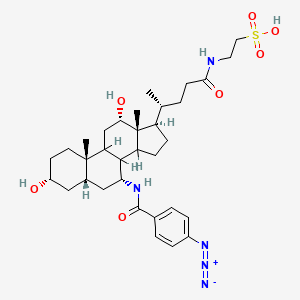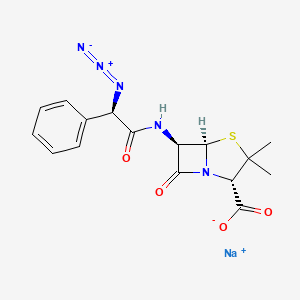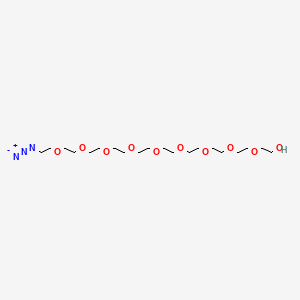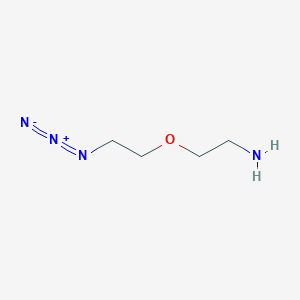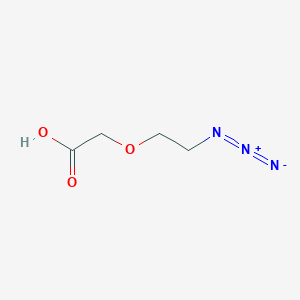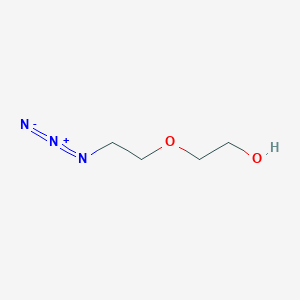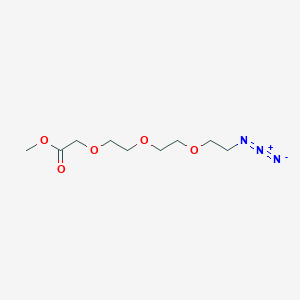
Acetamide, N-(5-amino-2-((5-phthalimidopentyl)oxy)benzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(5-amino-2-((5-phthalimidopentyl)oxy)benzyl)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Acetamide derivatives have been explored in various scientific contexts. For instance, one study discusses the synthesis and evaluation of N-Benzyl 2-acetamido-2-substituted acetamides, highlighting their potency as anticonvulsants. This research emphasizes the importance of the N-acetyl moiety for the anticonvulsant activity of these compounds (Baruah et al., 2012).
Application in Molecular Astrophysics
In molecular astrophysics, acetamide plays a significant role. A study on the formation of acetamide in the interstellar medium (ISM) reveals it as the largest molecule containing a peptide bond detected in ISM. It's considered a precursor for amino acids, essential for proteins, and the research offers insights into its potential formation reactions in space (Foo et al., 2018).
Chemical Structure and Properties
Research focusing on the chemical structure of acetamide derivatives provides valuable information on their molecular features. For example, a study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides discusses their crystal structure, highlighting how molecular features like O atoms and a phenyl group are likely responsible for their anticonvulsant activities (Camerman et al., 2005).
Biological Screening and Antibacterial Properties
N-substituted derivatives of acetamide have been synthesized and evaluated for biological activities. A study on N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide shows that these compounds were screened for various enzyme activities, demonstrating notable effectiveness against acetylcholinesterase (Siddiqui et al., 2013).
Eigenschaften
CAS-Nummer |
5819-84-1 |
|---|---|
Produktname |
Acetamide, N-(5-amino-2-((5-phthalimidopentyl)oxy)benzyl)- |
Molekularformel |
C22H25N3O4 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-[[5-amino-2-[5-(1,3-dioxoisoindol-2-yl)pentoxy]phenyl]methyl]acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-15(26)24-14-16-13-17(23)9-10-20(16)29-12-6-2-5-11-25-21(27)18-7-3-4-8-19(18)22(25)28/h3-4,7-10,13H,2,5-6,11-12,14,23H2,1H3,(H,24,26) |
InChI-Schlüssel |
NKLWYKCTKKVPTK-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=C(C=CC(=C1)N)OCCCCCN2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(=O)NCC1=C(C=CC(=C1)N)OCCCCCN2C(=O)C3=CC=CC=C3C2=O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
5819-84-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetamide, N-(5-amino-2-((5-phthalimidopentyl)oxy)benzyl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




